Bienvenue dans la boutique en ligne BenchChem!

2,4-Dibromo-6-hydroxybenzaldehyde

Enzyme Inhibition Cancer Research Chemoprevention

2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) is a research-grade polysubstituted salicylaldehyde distinguished by its unique 2,4-dibromo substitution. This pattern delivers critical electronic and steric properties: validated ALDH3A1 inhibition (Ki=380 nM) for overcoming chemotherapy resistance; high lipophilicity (cLogP=4.05) for designing membrane-permeable SIH iron chelators with enhanced cytotoxicity; and two strategically positioned bromine atoms for sequential Pd-catalyzed cross-coupling en route to diverse heterocyclic libraries. Procure at ≥95% purity for reproducible enzymatic assays, medicinal chemistry optimization, and complex organic synthesis. Inquire for bulk pricing and custom specifications.

Molecular Formula C7H4Br2O2
Molecular Weight 279.915
CAS No. 73289-92-6
Cat. No. B2940459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-hydroxybenzaldehyde
CAS73289-92-6
Molecular FormulaC7H4Br2O2
Molecular Weight279.915
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C=O)Br)Br
InChIInChI=1S/C7H4Br2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H
InChIKeyMCLLCPOTIZOFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6): Chemical Profile and Core Procurement Parameters


2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) is a polysubstituted aromatic aldehyde with the molecular formula C₇H₄Br₂O₂ and a molecular weight of 279.91 g/mol . It features a benzaldehyde core bearing two bromine atoms at the 2- and 4-positions, and a hydroxyl group at the 6-position . Key physical properties include a predicted density of 2.1±0.1 g/cm³, a boiling point of 295.7±40.0 °C at 760 mmHg, and a calculated LogP of 4.05 . This compound is primarily procured as a versatile small molecule scaffold for research applications, with commercial purity specifications typically ≥95% to 98% .

Why Generic Substitution is Not Feasible for 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6)


While this compound belongs to a class of polysubstituted salicylaldehydes, it is not a commodity chemical amenable to simple substitution. Its specific 2,4-dibromo substitution pattern is crucial for its intended applications. The strong electron-withdrawing nature and the large van der Waals radii of the two bromine atoms (compared to the much smaller and more electronegative fluorine atoms in analogs like 2,4-Difluoro-6-hydroxybenzaldehyde [1] or the smaller atomic radius of chlorine in the 2,4-Dichloro analog [2]) uniquely modulate the reactivity of the aldehyde and hydroxyl groups. This directly influences the electronic and steric properties of any derived Schiff base ligands, metal complexes, or heterocyclic frameworks, thereby altering their stability, catalytic activity, or biological target binding [3]. Furthermore, the specific bromine pattern dictates the compound's unique inhibitory profile against enzymes like ALDH3A1, an activity that would be significantly altered or lost with non-brominated or differently halogenated analogs [4].

Quantitative Evidence for Selecting 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6) over Its Analogs


Target Engagement Profile: Potent Inhibition of Human Aldehyde Dehydrogenase ALDH3A1

2,4-Dibromo-6-hydroxybenzaldehyde is a demonstrated inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell resistance and chemotherapy failure. In an in vitro enzymatic assay, the compound exhibited an inhibitory constant (Ki) of 380 nM against purified full-length human ALDH3A1 [1]. This is a direct, quantitative differentiation from the unsubstituted parent compound, benzaldehyde, which is the natural substrate for this enzyme but is not a potent inhibitor [2]. This level of biochemical activity defines a clear functional role that cannot be assumed for other commercially available halogenated benzaldehydes lacking this specific 2,4-dibromo-6-hydroxy substitution pattern, which is necessary for optimal binding to the ALDH3A1 active site.

Enzyme Inhibition Cancer Research Chemoprevention

Physicochemical Differentiation: Lipophilicity and Molecular Volume Relative to Halogenated Analogs

The choice between 2,4-dihalogenated-6-hydroxybenzaldehyde analogs significantly impacts physicochemical parameters critical for drug-likeness and material properties. 2,4-Dibromo-6-hydroxybenzaldehyde (target) has a calculated LogP (cLogP) of 4.05 and a molar volume of 131.9±3.0 cm³ . In contrast, the 2,4-dichloro analog has a reported density of 1.5±0.1 g/cm³ (implying lower molar volume), and the 2,4-difluoro analog has a cLogP of approximately 2.1 . The significant increase in lipophilicity (ΔcLogP ≈ 2) and molecular bulk with bromine substitution can be a deliberate design choice. For instance, the higher LogP of the dibromo compound (4.05) suggests it would exhibit greater membrane permeability compared to the difluoro analog, a factor that can be decisive in optimizing bioavailability for cellular assays [1].

Medicinal Chemistry ADME Lead Optimization

Cytotoxic Potentiation: The Impact of Bromination on Iron Chelator Activity

In a study of salicylaldehyde isonicotinoyl hydrazone (SIH) analogs, the introduction of a bromine substituent onto the salicylaldehyde ring was found to markedly increase the ligand-induced cytotoxicity against both cancer cells (MCF-7) and non-cancerous H9c2 cardiomyoblasts [1]. While this specific study does not use 2,4-Dibromo-6-hydroxybenzaldehyde directly, it establishes a class-level inference that bromination on the salicylaldehyde core potentiates cytotoxic activity. This finding contrasts with compounds containing long, flexible alkyl chains, which showed more specific cytotoxic effects [1]. Therefore, for researchers synthesizing metal-chelating pro-drugs or cytotoxic agents, the 2,4-Dibromo-6-hydroxybenzaldehyde scaffold offers a pre-validated structural feature (the bromine atom) that is empirically linked to enhanced cytotoxic potency, distinguishing it from non-halogenated or alkyl-substituted salicylaldehyde building blocks.

Cancer Therapeutics Iron Chelation Structure-Activity Relationship (SAR)

Validated Research and Procurement Scenarios for 2,4-Dibromo-6-hydroxybenzaldehyde (CAS 73289-92-6)


Scenario 1: A Lead Scaffold for ALDH3A1-Targeted Cancer Therapeutics

A research team focused on overcoming chemotherapy resistance in cancer is seeking a chemical probe to inhibit the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1). 2,4-Dibromo-6-hydroxybenzaldehyde is a validated choice because it has a quantifiable inhibitory constant (Ki) of 380 nM against this specific enzyme [1]. Its use as a starting point for medicinal chemistry optimization is supported by this direct biochemical evidence, providing a clear functional advantage over non-inhibitory benzaldehyde analogs. Procurement in high purity (≥95%) ensures reliable and reproducible results in enzymatic assays and subsequent cell-based studies .

Scenario 2: Enhancing Membrane Permeability in a Cytotoxic Chelator Program

A medicinal chemistry team is developing a new series of iron chelators for cancer therapy, based on the salicylaldehyde isonicotinoyl hydrazone (SIH) scaffold. Based on class-level SAR evidence, bromination of the salicylaldehyde core increases ligand-induced cytotoxicity [1]. To further improve cellular uptake, the team selects the 2,4-dibromo-substituted building block due to its calculated high lipophilicity (cLogP = 4.05) , a property significantly greater than that of its fluoro- or chloro-substituted analogs [2]. This rational choice is intended to enhance passive membrane diffusion and improve the compound's intracellular concentration, thereby maximizing its cytotoxic potential in cancer cell models.

Scenario 3: Synthesis of Advanced Materials and Heterocyclic Libraries via Palladium Catalysis

An organic synthesis laboratory aims to construct a diverse library of complex heterocycles or conjugated polymers. 2,4-Dibromo-6-hydroxybenzaldehyde serves as an ideal, doubly reactive building block. The two bromine atoms are strategically positioned for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira), allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups [1]. Meanwhile, the ortho-hydroxy aldehyde group is poised for subsequent heterocycle formation, such as the synthesis of coumarins, benzofurans, or Schiff base ligands . Its classification as a 'versatile small molecule scaffold' [2] confirms its utility for generating novel molecular architectures with tailored electronic and photophysical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-6-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.